molecular formula C12H12N4O2S B1372764 N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 1152600-26-4

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No. B1372764
M. Wt: 276.32 g/mol
InChI Key: NSEZTDTZEDPXFP-UHFFFAOYSA-N
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Description

The compound “N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide” is a complex organic molecule that contains a pyrimidine ring, an indole ring, and a sulfonamide group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH where R is an organic group).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyrimidine and indole precursors. The exact method would depend on the specific substitutions on the pyrimidine and indole rings. Unfortunately, without more specific information or context, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the indole ring, and the sulfonamide group. Each of these functional groups has distinct reactivity patterns. For example, the pyrimidine ring might undergo electrophilic substitution reactions, while the indole ring might participate in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Antioxidant Activity

  • Novel indole derivatives, including those related to N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide, have been studied for their antioxidant activities. One such compound exhibited higher antioxidant activity than ascorbic acid, suggesting potential for further exploration as an efficient antioxidant (Aziz et al., 2021).

Antimicrobial and Anticancer Properties

  • A series of pyrimidino derivatives, including those similar to the compound , showed considerable to excellent results against various microbes. This indicates potential synergism in antimicrobial activity when combining indole and benzene nuclei (Chauhan et al., 2017).
  • Various indole derivatives have been synthesized and evaluated for their antitumor activity. Some of these compounds demonstrated moderate to high anticancer activity, suggesting potential application in cancer therapy (Abdelhamid et al., 2016).

Biological Activity Studies

  • Sulfonamide-based hybrid compounds, like N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide, have been explored for a range of pharmacological activities, including anti-carbonic anhydrase and antitumor effects (Ghomashi et al., 2022).

Molecular Interactions

  • Research on similar compounds has involved examining interactions with biological targets like bovine serum albumin. Such studies are crucial for understanding the drug-like properties and pharmacodynamics of these compounds (Meng et al., 2012).

Safety And Hazards

As with any chemical compound, handling “N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study and development of pyrimidine derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on “N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide” and related compounds could lead to the discovery of new pharmaceutical drugs .

properties

IUPAC Name

N-pyrimidin-2-yl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-19(18,16-12-14-5-1-6-15-12)10-2-3-11-9(8-10)4-7-13-11/h1-3,5-6,8,13H,4,7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEZTDTZEDPXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

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